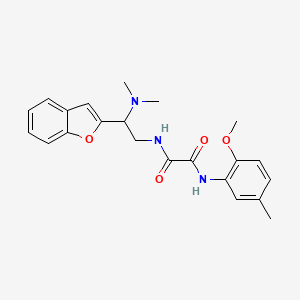

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

CAS No.: 2034311-70-9

Cat. No.: VC4181481

Molecular Formula: C22H25N3O4

Molecular Weight: 395.459

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034311-70-9 |

|---|---|

| Molecular Formula | C22H25N3O4 |

| Molecular Weight | 395.459 |

| IUPAC Name | N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |

| Standard InChI | InChI=1S/C22H25N3O4/c1-14-9-10-19(28-4)16(11-14)24-22(27)21(26)23-13-17(25(2)3)20-12-15-7-5-6-8-18(15)29-20/h5-12,17H,13H2,1-4H3,(H,23,26)(H,24,27) |

| Standard InChI Key | DERXZLHZQKFTBQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C |

Introduction

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound that features a benzofuran moiety, a dimethylamino ethyl group, and an oxalamide functional group. This compound is of interest due to its structural complexity and potential applications in medicinal chemistry, particularly in the development of bioactive molecules.

Structural Overview

The compound consists of:

-

Benzofuran Core: A bicyclic aromatic system containing a fused benzene and furan ring.

-

Dimethylamino Ethyl Group: A functional group known for enhancing solubility and influencing biological activity.

-

Methoxy-Methylphenyl Substituent: A phenyl group with methoxy and methyl substituents, which can modulate electronic properties.

-

Oxalamide Functional Group: A bis-amide structure, often associated with hydrogen bonding capabilities that influence molecular interactions.

The molecular formula is , and the calculated molecular weight is approximately 354.40 g/mol.

Synthesis

The synthesis of this compound likely involves:

-

Formation of Benzofuran Derivative: Starting with o-hydroxyacetophenone derivatives to construct the benzofuran core via cyclization reactions.

-

Introduction of Dimethylamino Group: Alkylation or reductive amination to attach the dimethylamino ethyl group.

-

Oxalamide Formation: Coupling reactions using oxalyl chloride or oxalic acid derivatives with appropriate amines to form the oxalamide linkage.

Biological Activity

While specific data on this compound's biological activity is unavailable in the provided sources, related benzofuran derivatives have demonstrated diverse pharmacological properties, including:

-

Anticancer activity through selective cytotoxicity against cancer cell lines .

-

Antiviral, antifungal, and anti-inflammatory effects .

The inclusion of dimethylamino and methoxy groups may enhance membrane permeability and receptor binding affinity.

Analytical Characterization

Characterization techniques for such compounds typically include:

-

NMR Spectroscopy: Proton (H) and Carbon (C) NMR to confirm structural integrity.

-

Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: Identification of functional groups (e.g., amides at ~1650 cm).

-

High-Performance Liquid Chromatography (HPLC): Purity assessment.

Applications

Potential applications include:

-

Drug Development: As a lead compound for anticancer or CNS-active agents due to its structural features.

-

Chemical Biology: Probing protein-ligand interactions via its oxalamide moiety.

-

Material Science: Possible use in supramolecular assemblies due to hydrogen bonding capabilities.

Research Challenges

The challenges associated with this compound include:

-

Limited availability of detailed biological data.

-

Complex synthesis requiring multiple steps and purification stages.

-

Potential stability issues due to reactive functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume